molecular formula C12H15Cl2NO2 B075537 [4-[bis(2-chloroethyl)amino]phenyl] acetate CAS No. 1448-93-7

[4-[bis(2-chloroethyl)amino]phenyl] acetate

Katalognummer: B075537
CAS-Nummer: 1448-93-7
Molekulargewicht: 276.16 g/mol
InChI-Schlüssel: VULHMSUXUOLBEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-[bis(2-chloroethyl)amino]phenyl] acetate is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds that have been used as chemotherapeutic agents due to their ability to alkylate DNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-[bis(2-chloroethyl)amino]phenyl] acetate typically involves the reaction of 4-aminophenyl acetate with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Nitration: 4-aminophenyl acetate is nitrated to form 4-nitrophenyl acetate.

    Reduction: The nitro group is reduced to an amino group, yielding 4-aminophenyl acetate.

    Alkylation: The amino group is then alkylated with 2-chloroethyl chloroformate to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

[4-[bis(2-chloroethyl)amino]phenyl] acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where the chloroethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl acetates.

Wissenschaftliche Forschungsanwendungen

[4-[bis(2-chloroethyl)amino]phenyl] acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.

    Medicine: It is used in the development of chemotherapeutic agents for cancer treatment. The compound’s ability to alkylate DNA makes it effective in inhibiting the proliferation of cancer cells.

    Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of [4-[bis(2-chloroethyl)amino]phenyl] acetate involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking of DNA strands. This cross-linking prevents DNA replication and transcription, ultimately inhibiting cell division and leading to cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorambucil: A nitrogen mustard derivative used in the treatment of chronic lymphocytic leukemia.

    Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma and ovarian cancer.

    Cyclophosphamide: A widely used chemotherapeutic agent that also belongs to the nitrogen mustard class.

Uniqueness

[4-[bis(2-chloroethyl)amino]phenyl] acetate is unique due to its specific structure, which allows for targeted alkylation of DNA. Its acetate group provides additional stability and specificity in its interactions with biological molecules, making it a valuable compound in medicinal chemistry.

Eigenschaften

CAS-Nummer

1448-93-7

Molekularformel

C12H15Cl2NO2

Molekulargewicht

276.16 g/mol

IUPAC-Name

[4-[bis(2-chloroethyl)amino]phenyl] acetate

InChI

InChI=1S/C12H15Cl2NO2/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3

InChI-Schlüssel

VULHMSUXUOLBEV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl

Kanonische SMILES

CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl

Synonyme

Acetic acid 4-[bis(2-chloroethyl)amino]phenyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.